3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide
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Overview
Description
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide typically involves the bromination and nitration of benzo[b]thiophene followed by oxidation. One common method includes the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at room temperature . The reaction is carried out with an ice bath to control the temperature, and the resulting product is purified through filtration and washing with sodium sulfite and sodium bicarbonate solutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored for similar compounds, providing a rapid and efficient route for production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially with amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Substitution: Reactions with amines in N,N-dimethylformamide are common.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: N-substituted amino derivatives.
Scientific Research Applications
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer agents.
Industry: Used in the development of organic semiconductors and other materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it disrupts the activity of kinases involved in cell signaling pathways . The compound’s nitro and bromo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzo[b]thiophene: Lacks the 1,1-dioxide group but shares similar reactivity.
3-Aminobenzo[b]thiophene: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is unique due to its combination of bromo, nitro, and sulfone groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrNO4S |
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Molecular Weight |
290.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4BrNO4S/c9-7-4-15(13,14)8-2-1-5(10(11)12)3-6(7)8/h1-4H |
InChI Key |
NXIYKQYFIWBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2(=O)=O)Br |
Origin of Product |
United States |
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